molecular formula C23H24ClFN4OS B2985238 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1216513-40-4

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2985238
CAS No.: 1216513-40-4
M. Wt: 458.98
InChI Key: MPPXAXCUDJHKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic triazaspiro derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 3, an ethyl group at position 8, and a thioether-linked acetamide moiety at position 2. The acetamide group is further substituted with a 3-fluorophenyl ring. Its molecular formula is C₂₅H₂₆ClFN₄OS, with an average molecular mass of approximately 483.03 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-8-17(24)9-7-16)22(28-23)31-15-20(30)26-19-5-3-4-18(25)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPXAXCUDJHKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H24ClFN4OSC_{23}H_{24}ClFN_{4}OS, with a molecular weight of approximately 459.0 g/mol. The compound features a triazaspiro framework, which contributes to its structural complexity and potential pharmacological properties.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H24ClFN4OS
Molecular Weight459.0 g/mol
CAS Number1189725-72-1

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound may possess similar properties due to its structural attributes.

Anticancer Properties

Compounds containing triazole and thioether functionalities have been reported to demonstrate anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma cell lines . The unique spirocyclic structure of the compound may enhance its interaction with biological targets involved in cancer cell proliferation.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. Its structure allows for high-affinity binding to these targets, potentially modulating their activity and leading to various biological effects .

Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives with spirocyclic structures exhibited significant inhibition of cancer cell growth. For instance, one derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells . This suggests that the compound may also possess similar anticancer properties.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various triazole derivatives against multiple bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for this compound to be effective in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and molecular comparisons with closely related derivatives:

Compound Name (IUPAC) Substituents (Triazaspiro Core) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-((3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide 4-Chlorophenyl, ethyl 3-Fluorophenyl C₂₅H₂₆ClFN₄OS ~483.03 Reference compound (target of analysis)
2-{[3-(4-Chlorophenyl)-8-ethyl-...]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenyl, ethyl 2,3-Dimethylphenyl C₂₅H₂₉ClN₄OS 469.04 Acetamide phenyl: methyl groups vs. fluorine
2-{[8-Ethyl-3-(4-fluorophenyl)-...]sulfanyl}-N-(3-methylphenyl)acetamide 4-Fluorophenyl, ethyl 3-Methylphenyl C₂₄H₂₇FN₄OS 438.56 Core halogen (F vs. Cl); acetamide phenyl substituent
2-((8-Ethyl-3-(4-fluorophenyl)-...)thio)-N-(4-ethylphenyl)acetamide 4-Fluorophenyl, ethyl 4-Ethylphenyl C₂₅H₂₉FN₄OS 452.60 Acetamide substituent: ethyl vs. fluorine

Key Observations:

Halogen Substitution Effects :

  • Replacement of the triazaspiro core’s 4-chlorophenyl group with 4-fluorophenyl (e.g., ) reduces molecular weight by ~44–45 g/mol due to the lower atomic mass of fluorine vs. chlorine. This substitution may influence electronic properties and binding interactions.
  • Fluorine’s electronegativity could enhance metabolic stability compared to chlorine, though direct evidence is lacking in the provided data.

Acetamide Substituent Modifications: The 3-fluorophenyl group in the target compound introduces steric and electronic differences compared to methyl- or ethyl-substituted phenyl rings (e.g., ). For instance, fluorine’s small size and strong electronegativity may improve solubility or alter target affinity.

Molecular Weight Trends :

  • Compounds with bulkier acetamide substituents (e.g., ethyl in ) exhibit higher molecular weights despite similar core structures. This could impact pharmacokinetic properties like absorption and distribution.

Q & A

Q. What experimental methodologies are recommended for characterizing the structure-activity relationship (SAR) of this spirocyclic acetamide derivative?

To establish SAR, employ a combination of spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry) to confirm structural integrity. Computational methods, such as molecular docking or density functional theory (DFT), can predict binding affinities to target proteins. For example, intramolecular hydrogen bonding and steric effects observed in structurally similar N-(substituted phenyl)acetamides (e.g., ) should guide SAR analysis. Parallel synthesis of analogs with systematic substitutions (e.g., halogen positioning, alkyl chain length) is critical for identifying pharmacophores .

Q. How can synthesis routes for this compound be optimized to improve yield and purity?

Utilize statistical Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For instance, highlights the application of DoE in minimizing trial-and-error approaches. Optimize thioacetamide coupling steps by screening bases (e.g., triethylamine vs. DBU) and monitoring reaction progress via HPLC. Purification via flash chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) may reduce optimization time by predicting intermediates .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50​ values) be resolved for this compound?

Contradictions often arise from assay conditions (e.g., pH, solvent composition) or target polymorphism. Conduct orthogonal assays (e.g., SPR, cellular thermal shift assays) to validate binding. For example, emphasizes the importance of enzyme inhibition assays under standardized buffer conditions. Data triangulation using computational tools (e.g., molecular dynamics simulations) can reconcile discrepancies by modeling protein-ligand interactions under varying environments. Additionally, validate assay reproducibility through inter-laboratory collaborations .

Q. What strategies are effective for studying the hydrolytic stability of the spirocyclic system under physiological conditions?

Perform accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opened intermediates). and suggest that steric hindrance from the 8-ethyl group may enhance stability. Compare activation energies (EaE_a) of degradation pathways using Arrhenius plots to predict shelf-life. Computational modeling (e.g., transition state analysis) can guide structural modifications to improve stability .

Q. How can researchers address challenges in data management and reproducibility for multi-step synthetic protocols?

Implement electronic lab notebooks (ELNs) with version control and metadata tagging to track procedural variations. highlights chemical software for automating data curation and ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to analyze reaction parameters across batches. Cross-validate results with open-access databases (e.g., PubChem) for structural and procedural transparency .

Q. What methodologies are recommended for extrapolating in vitro findings to in vivo models for this compound?

Develop physiologically based pharmacokinetic (PBPK) models incorporating ADMET properties (e.g., logP, plasma protein binding). underscores the need for microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance. Use in silico tools (e.g., GastroPlus) to simulate absorption and distribution. Validate predictions via rodent pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations. Adjust dosing regimens based on interspecies scaling factors .

Methodological Resources

  • Experimental Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for automation .
  • Data Validation : Use ICReDD’s integrated computational-experimental workflows to reduce empirical bias .
  • Safety Protocols : Refer to hazard mitigation strategies in structurally related acetamides () for handling toxic intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.